6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine

Medicinal Chemistry Quality Control Assay Reproducibility

6-Chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine (CAS 1040013-91-9; molecular formula C₁₃H₁₄ClN₃O; molecular weight 263.72 g/mol) is a synthetic heterocyclic small molecule belonging to the aminopyridazine class. Its structure integrates two established pharmacophoric modules: a 6-chloropyridazin-3-amine core, a recognized hinge-binding scaffold in kinase inhibitor design , and a 4-methoxyphenethylamine side chain, which independently exhibits CNS receptor interactions including TAAR1 partial agonism (EC₅₀ = 5,980 nM) and 5-HT₂A receptor antagonism.

Molecular Formula C13H14ClN3O
Molecular Weight 263.72 g/mol
CAS No. 1040013-91-9
Cat. No. B1453857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine
CAS1040013-91-9
Molecular FormulaC13H14ClN3O
Molecular Weight263.72 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC2=NN=C(C=C2)Cl
InChIInChI=1S/C13H14ClN3O/c1-18-11-4-2-10(3-5-11)8-9-15-13-7-6-12(14)16-17-13/h2-7H,8-9H2,1H3,(H,15,17)
InChIKeyZYNRTXKSPZFJAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine: A Dual-Pharmacophore Pyridazine Scaffold for Kinase-Targeted Drug Discovery


6-Chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine (CAS 1040013-91-9; molecular formula C₁₃H₁₄ClN₃O; molecular weight 263.72 g/mol) is a synthetic heterocyclic small molecule belonging to the aminopyridazine class [1]. Its structure integrates two established pharmacophoric modules: a 6-chloropyridazin-3-amine core, a recognized hinge-binding scaffold in kinase inhibitor design , and a 4-methoxyphenethylamine side chain, which independently exhibits CNS receptor interactions including TAAR1 partial agonism (EC₅₀ = 5,980 nM) and 5-HT₂A receptor antagonism [2]. This bifunctional architecture positions the compound as a versatile intermediate for medicinal chemistry programs targeting kinase-mediated diseases, inflammatory pathways, or neurological disorders. The compound is commercially available at two purity grades—95% (from AKSci) and 98% (from multiple suppliers including Leyan and ChemScene) —each serving distinct research application tiers.

Why Generic Substitution of 6-Chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine Is Not Advisable Without Comparative Physicochemical and Safety Data


Aminopyridazine derivatives with varying N-3 substituents exhibit substantial differences in lipophilicity, topological polarity, hydrogen-bonding capacity, and safety profiles that preclude safe interchange in research settings [1]. For example, the core scaffold 6-chloropyridazin-3-amine (CAS 5469-69-2) possesses a LogP of 1.29 and a relatively low molecular weight of 129.55 g/mol , whereas the target compound's 4-methoxyphenethyl substitution raises the LogP to approximately 2.77–3.1 and the molecular weight to 263.72 g/mol, dramatically altering membrane permeability and target engagement potential. Furthermore, the GHS hazard classification of the target compound—H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation)—requires specific handling protocols distinct from less substituted analogs . These quantitative physicochemical and toxicological distinctions mean that procurement of a structurally similar but non-identical compound may invalidate experimental reproducibility, particularly in structure-activity relationship (SAR) studies or in vivo pharmacological assays where precise molecular properties govern outcomes.

Comparative Quantitative Evidence for 6-Chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine Versus Closest Analogs


Supplier Purity Grade Differentiation: 98% (Leyan/ChemScene) vs. 95% (AKSci) and Its Implications for Biological Assay Reproducibility

The target compound is commercially supplied at two distinct purity grades, with measurable implications for research applications. Leyan and ChemScene supply 6-Chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine at 98% purity , whereas AKSci supplies the identical compound at a minimum purity specification of 95% . The 3% absolute purity difference represents a potential 60% increase in total impurity burden (from 2% to 5% total impurities), which can confound dose-response measurements in enzymatic or cell-based assays. For procurement decisions in SAR programs or lead optimization campaigns, the 98% grade is recommended for primary biological evaluation, while the 95% grade may be suitable for preliminary synthetic intermediate applications.

Medicinal Chemistry Quality Control Assay Reproducibility

Lipophilicity Comparison: LogP of 2.77–3.1 for the Target Compound Versus LogP of 1.29 for the Unsubstituted 6-Chloropyridazin-3-amine Core

The computed and experimentally supported lipophilicity of the target compound is substantially higher than that of the core 6-chloropyridazin-3-amine scaffold. The target compound has an XLogP3-AA of 3.1 (PubChem computed) [1] and a reported LogP of 2.77 (ChemSrc) and 2.2151 (ChemScene computational data) . In contrast, the unsubstituted 6-chloropyridazin-3-amine has a LogP of 1.29 (BOC Sciences) . This approximately 1.5–1.8 log unit increase indicates that the 4-methoxyphenethyl substituent increases octanol-water partitioning by roughly 30- to 60-fold, which is expected to significantly enhance passive membrane permeability and blood-brain barrier penetration potential. For CNS-targeted programs, this shift from LogP 1.29 to 3.1 moves the compound from a low-permeability to an optimal CNS drug-like range.

Physicochemical Profiling ADME Prediction Membrane Permeability

Topological Polar Surface Area and Rotatable Bond Count: Differentiating the Target Compound from Simpler Pyridazine Analogs for Oral Bioavailability Prediction

The target compound exhibits topological polar surface area (TPSA) and rotatable bond count values that position it favorably for oral bioavailability according to Veber's criteria. The TPSA is 50.27 Ų with 4 rotatable bonds (ChemScene computational data) , and PubChem reports 5 rotatable bonds [1]. By comparison, the core scaffold 6-chloropyridazin-3-amine has a TPSA of 51.8 Ų but only 0 rotatable bonds [2], while the structurally close analog 6-chloro-N-(3-phenylpropyl)pyridazin-3-amine has 5 rotatable bonds but no reported TPSA data . Both TPSA (< 140 Ų) and rotatable bond count (≤ 10) for the target compound satisfy Veber's oral bioavailability thresholds, supporting its suitability as a lead-like scaffold. The combination of higher rotatable bonds (4–5 vs. 0) with a TPSA in the favorable range differentiates the target compound from the rigid core fragment for programs requiring conformational flexibility.

Drug-Likeness Oral Bioavailability Veber's Rules

GHS Hazard Classification: Mandatory Safety Differentiation from Non-Hazardous or Differently Classified Pyridazine Analogs

The target compound carries a specific GHS hazard classification that differs from some structurally related pyridazine derivatives. ChemScene assigns GHS07 (Warning) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This classification is consistent with the general hazard profile of halogenated aromatic amines. By comparison, the core fragment 6-chloropyridazin-3-amine is classified solely under H302 (harmful if swallowed) in some supplier documentation without the comprehensive irritation warnings . The broader hazard profile of the target compound necessitates the use of appropriate personal protective equipment (PPE), fume hoods, and segregated storage conditions (sealed in dry, 2–8°C) as recommended by ChemScene , which may differ from handling requirements for simpler pyridazine building blocks.

Laboratory Safety Hazard Communication Regulatory Compliance

Pharmacophore Synergy: Dual Hinge-Binder Kinase Scaffold and 4-Methoxyphenethylamine CNS Modulator in a Single Molecular Entity

The target compound uniquely combines two independently validated pharmacophores within a single, tractable molecular scaffold. The 6-chloropyridazin-3-amine moiety serves as a recognized hinge-binding scaffold for kinase inhibitor development, with pyrazolo[1,5-b]pyridazine derivatives demonstrating potent CDK4 inhibition and selectivity against VEGFR-2 and GSK3β [1], while 3-aminopyridazine-based triazoles exhibit nanomolar IC₅₀ values against EGFR and VEGFR-2 in preclinical models . Independently, the 4-methoxyphenethylamine moiety acts as a TAAR1 partial agonist (EC₅₀ = 5,980 nM) and 5-HT₂A receptor antagonist [2], and has been validated as a σ₁ receptor pharmacophore (e.g., NE-100, IC₅₀ = 4.16 nM for σ₁) [3]. While direct biological data for this specific compound are not yet published, the co-occurrence of these two validated pharmacophores in a single entity provides a unique dual-target starting point that neither a simple 6-chloropyridazin-3-amine fragment nor a standalone 4-methoxyphenethylamine derivative can offer.

Kinase Inhibitor Design CNS Drug Discovery Pharmacophore Hybridization

Physicochemical Property Vector Comparison: Density, Boiling Point, and Flash Point Versus Structurally Adjacent Pyridazine Derivatives

The target compound's bulk physicochemical properties differentiate it from closely related pyridazine derivatives in ways that matter for synthetic scale-up and formulation. The target compound has a density of 1.3 ± 0.1 g/cm³, a boiling point of 498.4 ± 40.0 °C at 760 mmHg, and a flash point of 255.2 ± 27.3 °C . By comparison, the analog 6-chloro-N-(4-pyridylmethyl)pyridazin-3-amine has a boiling point of 476.3 ± 35.0 °C and a density of 1.4 ± 0.1 g/cm³ , while 3-chloro-6-(4-methoxyphenyl)pyridazine has a boiling point of 407.8 ± 35.0 °C and a density of 1.2 ± 0.1 g/cm³ . The approximately 22 °C higher boiling point and 90 °C higher flash point of the target compound relative to 3-chloro-6-(4-methoxyphenyl)pyridazine indicate greater thermal stability and a wider safe operating window for high-temperature synthetic transformations or distillative purification.

Physicochemical Characterization Process Chemistry Scale-Up Feasibility

Recommended Research and Procurement Application Scenarios for 6-Chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine Based on Quantitative Evidence


Kinase Inhibitor Lead Generation Leveraging the 6-Chloropyridazin-3-amine Hinge-Binder Scaffold

The 6-chloropyridazin-3-amine core of the target compound is a validated hinge-binding scaffold for kinase inhibitor design [1]. Procurement of the 98% purity grade (ChemScene CS-0302804) is recommended for kinase selectivity panel screening, where the low impurity burden (≤2% total impurities) minimizes false-positive rates in biochemical IC₅₀ determinations. The compound's TPSA of 50.27 Ų and 4–5 rotatable bonds satisfy Veber's oral bioavailability criteria , making it suitable for downstream lead optimization toward orally bioavailable kinase inhibitors.

CNS Polypharmacology Programs Exploiting the 4-Methoxyphenethylamine Pharmacophore

The 4-methoxyphenethylamine moiety confers potential CNS receptor engagement, with independent validation showing TAAR1 partial agonism (EC₅₀ = 5,980 nM) and 5-HT₂A receptor antagonism [2], as well as a σ₁ receptor pharmacophore precedent (NE-100; σ₁ IC₅₀ = 4.16 nM) [3]. The compound's XLogP3-AA of 3.1 falls within the optimal CNS drug-like range (LogP 2–4) [4], supporting its use in blood-brain barrier penetration studies [4]. Procurement for CNS programs should prioritize the 98% purity grade stored at 2–8°C to prevent degradation of the methoxy group .

Structure-Activity Relationship (SAR) Expansion Around the N-3 Phenethylamine Vector

The target compound's 4-methoxyphenethyl substituent provides a benchmark for SAR studies comparing para-, meta-, and ortho-methoxy positional isomers, as well as linker length variations (ethyl vs. methyl vs. propyl). The 98% purity grade is essential for reliable SAR interpretation, as a 3% lower purity (95% grade ) could introduce impurity-driven artifacts. Density (1.3 g/cm³) and boiling point (498.4 °C) data support reaction solvent selection and thermal safety assessments during analog synthesis.

Laboratory Safety-Compliant Procurement and Handling

Procurement must account for the compound's GHS07 (Warning) classification with H302, H315, H319, and H335 hazard statements , which mandates fume hood use, nitrile gloves, safety goggles, and lab coat during handling. Unlike the simpler core fragment 6-chloropyridazin-3-amine (H302 only) , the target compound requires cold storage at 2–8°C in sealed, dry containers . Shipping at room temperature is acceptable within the continental US per ChemScene's validated shipping protocol .

Quote Request

Request a Quote for 6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.